N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a compound that features a piperidine ring, a butynyl group, and an acetamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many bioactive molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the reaction of piperidine with a butynyl halide, followed by acetylation. One common method involves the following steps:
Formation of the butynyl intermediate: Reacting 4-bromo-1-butyne with piperidine in the presence of a base such as potassium carbonate to form 4-(piperidin-1-yl)but-2-yne.
Acetylation: The resulting 4-(piperidin-1-yl)but-2-yne is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the butynyl group.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a benzamide moiety instead of an acetamide.
N-(4-(piperidin-1-yl)but-2-yn-1-yl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide.
Uniqueness
N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the piperidine ring and the butynyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(14)12-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,7-10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGQQAGFNOICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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